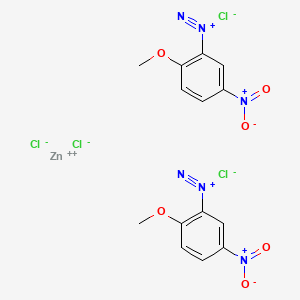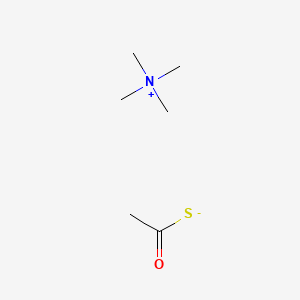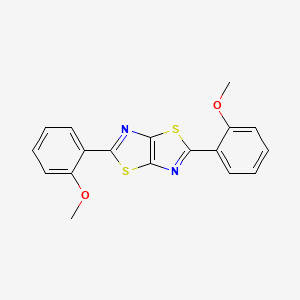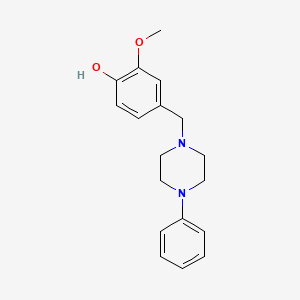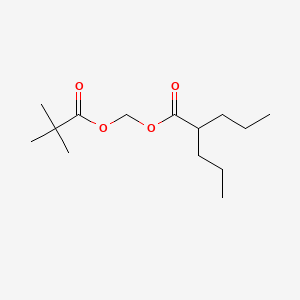
Valproate pivoxil
概要
説明
バレプロ酸ピボキシルは、主にてんかんの治療に使用される抗てんかん薬です。 これは、バルプロ酸のピバロイルオキシメチルエステル誘導体であり、バルプロ酸のプロドラッグである可能性があります . この化合物は、気分を安定させ、発作を防ぐ能力で知られており、神経学分野において貴重な薬剤となっています .
2. 製法
合成ルートおよび反応条件: バレプロ酸ピボキシルは、バルプロ酸をピバロイルオキシメチルクロリドでエステル化することにより合成されます。 反応は通常、反応中に生成される塩酸を中和するために、ピリジンなどの塩基を使用することを伴います .
工業的製造方法: 工業的な環境では、バレプロ酸ピボキシルの製造は、大規模なエステル化プロセスを伴います。反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。 プロセスには、反応速度と効率を高めるために、溶媒と触媒を使用することが含まれる場合があります .
3. 化学反応解析
反応の種類: バレプロ酸ピボキシルは、加水分解、酸化、還元など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: 水または水溶液の存在下で、バレプロ酸ピボキシルは加水分解して、バルプロ酸とピバル酸を形成することができます。
酸化: 酸化剤は、バレプロ酸ピボキシルを対応するカルボン酸に変換することができます。
還元: 還元剤は、エステル基を還元してアルコール誘導体を形成することができます。
生成される主な生成物: これらの反応から生成される主な生成物には、バルプロ酸、ピバル酸、およびさまざまなアルコール誘導体が含まれます .
4. 科学研究への応用
バレプロ酸ピボキシルは、科学研究において幅広い用途を持っています。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: 研究者は、バレプロ酸ピボキシルを使用して、細胞プロセスと遺伝子発現への影響を調査しています。
医学: 抗てんかん薬としての特性と、他の神経疾患の治療における可能性のある用途について、広く研究されています。
準備方法
Synthetic Routes and Reaction Conditions: Valproate pivoxil is synthesized through the esterification of valproic acid with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions: Valproate pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form valproic acid and pivalic acid.
Oxidation: Oxidizing agents can convert this compound into its corresponding carboxylic acids.
Reduction: Reducing agents can reduce the ester group to form alcohol derivatives.
Major Products Formed: The major products formed from these reactions include valproic acid, pivalic acid, and various alcohol derivatives .
科学的研究の応用
Valproate pivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use this compound to investigate its effects on cellular processes and gene expression.
Medicine: It is extensively studied for its anticonvulsant properties and its potential use in treating other neurological disorders.
作用機序
バレプロ酸ピボキシルの作用機序には、体内でバルプロ酸に変換されることが含まれます。バルプロ酸は、脳における抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の利用可能性を高めます。この作用は、神経活動を安定させ、発作を防ぐのに役立ちます。 さらに、バルプロ酸はヒストン脱アセチル化酵素を阻害し、これは遺伝子発現を変化させ、治療効果に貢献する可能性があります .
類似化合物:
バルプロ酸: バレプロ酸ピボキシルの母化合物であり、抗てんかん薬として広く使用されています。
バルプロミド: 抗てんかん薬としての特性が類似した、バルプロ酸の別の誘導体です。
バルノクタミド: 気分安定作用を持つ、バルプロ酸の構造類似体です
独自性: バレプロ酸ピボキシルは、プロドラッグとして機能するエステル構造により、ユニークです。 この構造修飾は、生物学的利用能を高め、活性化合物であるバルプロ酸のより制御された放出を提供することができます .
類似化合物との比較
Valproic Acid: The parent compound of valproate pivoxil, used widely as an anticonvulsant.
Valpromide: Another derivative of valproic acid with similar anticonvulsant properties.
Valnoctamide: A structural analog of valproic acid with mood-stabilizing effects
Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .
特性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-61-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valproate pivoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproate pivoxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


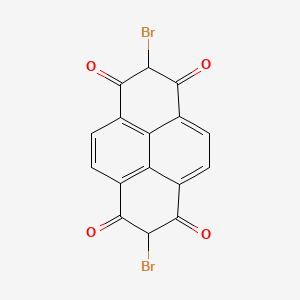
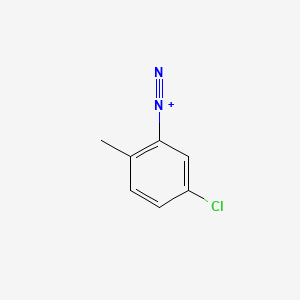
![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)
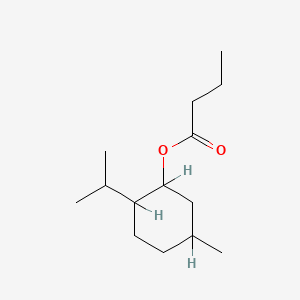
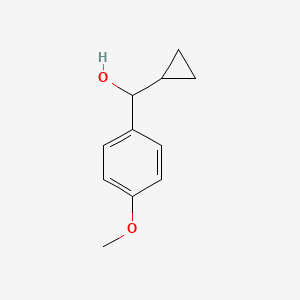

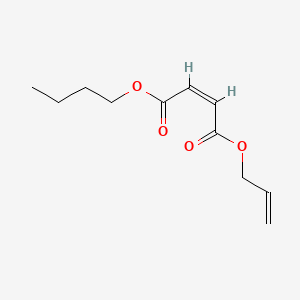
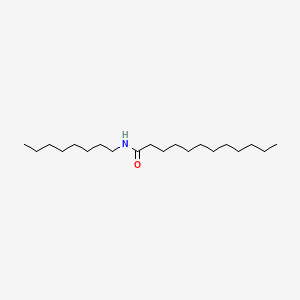
![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)
